3'-Isocyano-3'-deoxythymidine
Overview
Description
3’-Isocyano-3’-deoxythymidine is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol .
Synthesis Analysis
The synthesis of isocyanides involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . Another synthesis method involves the use of 1,3-diglycerides as starting materials for synthesizing prodrugs .Molecular Structure Analysis
The molecular structure of 3’-Isocyano-3’-deoxythymidine consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Isocyanides are known for their peculiar chemistry that allows them to operate as nucleophiles, electrophiles, and even radicals, making them efficient and versatile synthetic reagents . They participate in many multicomponent reactions of interest in organic synthesis .Physical and Chemical Properties Analysis
3’-Isocyano-3’-deoxythymidine is a slightly off-white odorless powdery solid . It is water-soluble and hydrolysis occurs in strongly basic solutions .Scientific Research Applications
Antiretroviral Properties : A study reported the synthesis of 3'-isocyano-3'-deoxythymidine and its analogs but found them devoid of any marked inhibitory effect against DNA and RNA viruses, including human immunodeficiency virus type I (HIV) (Hiebl et al., 1991).
Metal Complexes in Antiviral Research : Metal complexes involving this compound were created and characterized, with some showing anti-HIV activity similar to AZT. This implies its potential use in exploring metallic compound interactions with nucleosides for antiviral or other therapeutic activities (Pill et al., 1991).
DNA Sequencing and Labeling : The compound has been utilized in the synthesis of 3′-sugar- and base-modified nucleotides, demonstrating its usefulness as a potent chain terminator in DNA sequencing. Its derivatives can be functionalized to attach various groups, making them suitable for labeling purposes in sequencing or other molecular biology applications (Stolze et al., 1999).
Exploration in Nucleoside Metabolism and Enzymatic Activity : Another study focused on the synthesis and antiretrovirus effects of this compound and related compounds, providing insights into their toxicity and interaction with cellular enzymes. Such information is vital for understanding the compound's behavior in biological systems and potential therapeutic uses (Hiebl et al., 1990).
Mechanism of Action
Safety and Hazards
3’-Azido-3’-deoxythymidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . It can be absorbed through the skin and may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts .
Future Directions
Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties . They have been synthesized in the laboratory and have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The aim is to show the richness in biological activity of the isocyanide-containing molecules and to support the idea of using the isocyanide functional group as an unconventional pharmacophore especially useful as a metal coordinating warhead .
Properties
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,15H,3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZOJJOKDQOHV-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154036 | |
Record name | 3'-Isocyano-3'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-12-0 | |
Record name | 3'-Isocyano-3'-deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123533120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Isocyano-3'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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